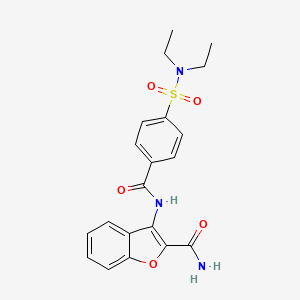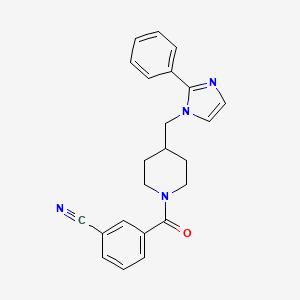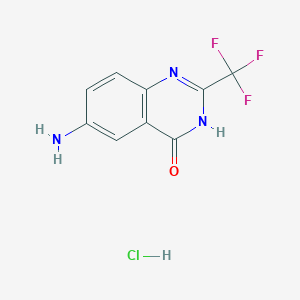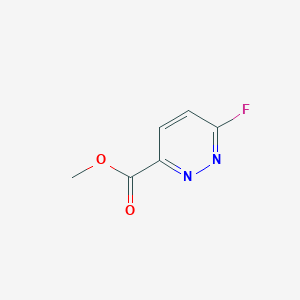![molecular formula C20H16BrNO2 B2914227 (E)-3-[1-(4-bromophenyl)pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 860788-45-0](/img/structure/B2914227.png)
(E)-3-[1-(4-bromophenyl)pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of chalcone, which is a class of organic compounds with the molecular formula C15H12O2. Chalcones consist of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system . In this case, the A ring is a 4-bromophenyl group, the B ring is a 4-methoxyphenyl group, and the α,β-unsaturated carbonyl system is attached to a pyrrole ring .
Molecular Structure Analysis
The compound has a conjugated system, which means it has alternating single and double bonds. This allows for the delocalization of π electrons across all the adjacent aligned p-orbitals, providing stability to the molecule .Chemical Reactions Analysis
Chalcones are known to undergo a variety of chemical reactions, including cyclization and addition reactions, due to the presence of the α,β-unsaturated carbonyl system .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the presence of the bromine atom might increase the compound’s reactivity and polarity .Scientific Research Applications
Synthesis of Pyrroloquinolines and Ullazines : Das, Ghosh, and Koenig (2016) described the synthesis of pyrrolo[1,2-a]quinolines and ullazines using compounds similar to "(E)-3-[1-(4-bromophenyl)pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one." These compounds were synthesized via a light-mediated annulation reaction and showed potential for further chemical applications (Das, Ghosh, & Koenig, 2016).
Formation of Dihydropyrazoles : Mahesha et al. (2021) explored the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from precursors including "(E)-1-(4-Methoxyphenyl)-3-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one." This research contributes to the field of organic synthesis and chemical characterization (Mahesha et al., 2021).
Synthesis of Antimicrobial Agents : Hublikar et al. (2019) synthesized a series of novel pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities. Their research indicates the significance of these compounds as potential antimicrobial agents (Hublikar et al., 2019).
Study of Glycolic Acid Oxidase Inhibitors : Rooney et al. (1983) investigated a series of novel pyrrole derivatives as inhibitors of glycolic acid oxidase, highlighting their potential in biochemical applications (Rooney et al., 1983).
Metal-free Synthesis of Pyrrole Derivatives : Kumar, Rāmānand, and Tadigoppula (2017) developed an efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives. This research advances the field of green chemistry (Kumar, Rāmānand, & Tadigoppula, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-[1-(4-bromophenyl)pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2/c1-24-19-9-3-16(4-10-19)20(23)11-2-15-12-13-22(14-15)18-7-5-17(21)6-8-18/h2-14H,1H3/b11-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHMGFGGDDPZPU-BIIKFXOESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CN(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CN(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B2914148.png)


![rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate](/img/structure/B2914152.png)


![5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2914156.png)



![N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2914163.png)
